Dihydrobaicalein: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
Dihydrobaicalein: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrobaicalein, a flavanone derived from the hydrogenation of baicalein, is a compound of growing interest in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure of Dihydrobaicalein, alongside a detailed exploration of its potential biological activities and associated signaling pathways, primarily inferred from its close structural analog, baicalein. This document aims to serve as a foundational resource for researchers and professionals in drug development, offering insights into its properties and methodologies for its study.
Chemical Structure and Identification
Dihydrobaicalein, systematically named 5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one, is a flavonoid characterized by a C6-C3-C6 skeleton. Its structure is distinguished from its parent compound, baicalein, by the saturation of the C2-C3 double bond in the C-ring. This structural modification significantly alters its three-dimensional conformation and may influence its biological activity.
| Identifier | Value |
| IUPAC Name | 5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one[1] |
| Molecular Formula | C₁₅H₁₂O₅[1] |
| Molecular Weight | 272.25 g/mol [1] |
| SMILES | C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=CC=C3[1] |
| InChI Key | GPDJGLOROGNHJD-UHFFFAOYSA-N[1] |
| CAS Number | 35683-17-1[1] |
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of Dihydrobaicalein are not extensively published, a common and logical approach is the catalytic hydrogenation of baicalein.
Hypothetical Synthesis Protocol: Catalytic Hydrogenation of Baicalein
This protocol is based on standard procedures for the reduction of flavones to flavanones.
Materials:
-
Baicalein
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or Methanol (HPLC grade)
-
Hydrogen gas (H₂)
-
Reaction flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve baicalein in a suitable solvent (e.g., ethanol or methanol) in a reaction flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Flush the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature and atmospheric pressure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Dihydrobaicalein.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Dihydrobaicalein.
Spectroscopic Data (Predicted)
-
¹H-NMR (in DMSO-d₆): Signals corresponding to the aromatic protons on the A and B rings, as well as the characteristic protons of the saturated C-ring (H-2 and H-3), are expected. The H-2 proton would likely appear as a doublet of doublets due to coupling with the two H-3 protons.
-
¹³C-NMR (in DMSO-d₆): Resonances for the 15 carbon atoms are expected, including the carbonyl carbon (C-4) and the carbons of the hydroxyl-substituted A-ring.
-
Mass Spectrometry (ESI-MS/MS): The fragmentation pattern is expected to show characteristic losses of small molecules like H₂O and CO, as well as retro-Diels-Alder (RDA) fragmentation of the C-ring, a common feature for flavonoids.
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity and signaling pathway modulation of Dihydrobaicalein is limited. However, based on its structural similarity to baicalein and preliminary findings, Dihydrobaicalein is a potential inhibitor of Polo-like kinase 1 (PLK1), as well as VRK2 and PLK2. The following sections detail the known activities and pathways of baicalein, which provide a strong basis for investigating Dihydrobaicalein.
Quantitative Bioactivity Data (Inferred from Baicalein)
The following table summarizes known IC₅₀ values for baicalein against various targets, which may serve as a reference for Dihydrobaicalein's potential activity.
| Target | IC₅₀ Value (Baicalein) |
| Src Tyrosine Kinase | 4 µM |
| Rho Kinase 1 (ROCK1) | 6.55 µM[2] |
| Rho Kinase 2 (ROCK2) | 2.82 µM[2] |
| IL-6 Production (LPS-stimulated THP-1 cells) | 88 µg/mL |
Potential Signaling Pathways Modulated by Dihydrobaicalein (Based on Baicalein)
Baicalein is known to modulate several key signaling pathways involved in cancer and inflammation. It is plausible that Dihydrobaicalein shares some of these activities.
-
PI3K/Akt/mTOR Pathway: Baicalein has been shown to inhibit this critical survival pathway in cancer cells, leading to decreased proliferation and induction of apoptosis.[3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth and differentiation, is another target of baicalein.[3]
-
NF-κB Signaling: Baicalein can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[1]
Visualizing Potential Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that Dihydrobaicalein might modulate, based on the known actions of baicalein.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Dihydrobaicalein.
Caption: Hypothetical modulation of the MAPK signaling cascade by Dihydrobaicalein.
Experimental Protocols for Bioactivity Assessment
To elucidate the specific biological effects of Dihydrobaicalein, a variety of in vitro and in vivo assays can be employed.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Dihydrobaicalein against purified kinases like PLK1.
Materials:
-
Purified recombinant kinase (e.g., PLK1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Dihydrobaicalein (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Dihydrobaicalein in the assay buffer.
-
In a microplate, add the kinase, its substrate, and the Dihydrobaicalein dilution or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Dihydrobaicalein and determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to evaluate the effect of Dihydrobaicalein on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dihydrobaicalein (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Dihydrobaicalein or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of Dihydrobaicalein.
Caption: General experimental workflow for Dihydrobaicalein research.
Conclusion and Future Directions
Dihydrobaicalein presents an intriguing scaffold for drug discovery, with potential applications in oncology and inflammatory diseases. While its chemical structure is well-defined, a significant gap exists in the experimental data regarding its synthesis, specific biological activities, and mechanisms of action. The information presented in this guide, largely extrapolated from its parent compound baicalein, provides a solid framework for initiating further research. Future studies should focus on developing and publishing a standardized synthesis protocol for Dihydrobaicalein, conducting comprehensive in vitro screening to determine its target profile and potency, and elucidating its specific effects on cellular signaling pathways. Such research will be crucial in unlocking the full therapeutic potential of this promising flavonoid.
References
- 1. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalein potently inhibits Rho kinase activity and suppresses actin stress fiber formation in angiotensin II-stimulated H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
